molecular formula C10H10N2O B13744849 Pyruvonitrile, O-benzyloxime CAS No. 10388-98-4

Pyruvonitrile, O-benzyloxime

Cat. No.: B13744849
CAS No.: 10388-98-4
M. Wt: 174.20 g/mol
InChI Key: XCAOHAULIHZYCV-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyruvonitrile, O-benzyloxime is an organic compound that belongs to the class of oxime ethers It is characterized by the presence of a benzyloxime group attached to a pyruvonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyruvonitrile, O-benzyloxime can be synthesized through the reaction of pyruvonitrile with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and can be facilitated by phase transfer catalysis and ultrasound irradiation, which enhance the reaction rate and yield . Another method involves the use of grindstone chemistry, where the reactants are ground together in the presence of bismuth oxide, providing a solvent-free and environmentally friendly approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyruvonitrile, O-benzyloxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The benzyloxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to improve efficiency.

Major Products Formed

The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, pyruvonitrile, O-benzyloxime is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, derivatives of this compound have been evaluated for their antimicrobial and antibacterial activities. Studies have shown that these derivatives exhibit significant activity against Gram-positive bacteria and Mycobacterium tuberculosis, making them potential candidates for the development of new antibiotics .

Industry

In the industrial sector, this compound and its derivatives are used in the production of agrochemicals, such as herbicides and fungicides. Their ability to act as intermediates in the synthesis of bioactive compounds makes them valuable in the development of new agricultural products .

Mechanism of Action

The mechanism of action of pyruvonitrile, O-benzyloxime involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to pyruvonitrile, O-benzyloxime include other oxime ethers, such as acetyl cyanide and various substituted benzyloxime derivatives . These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Uniqueness

This compound is unique due to its specific combination of the pyruvonitrile and benzyloxime groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific and industrial applications.

Properties

CAS No.

10388-98-4

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

(1Z)-N-phenylmethoxyethanimidoyl cyanide

InChI

InChI=1S/C10H10N2O/c1-9(7-11)12-13-8-10-5-3-2-4-6-10/h2-6H,8H2,1H3/b12-9-

InChI Key

XCAOHAULIHZYCV-XFXZXTDPSA-N

Isomeric SMILES

C/C(=N/OCC1=CC=CC=C1)/C#N

Canonical SMILES

CC(=NOCC1=CC=CC=C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.